molecular formula C14H9IO B1624883 3-Iodo-2-phenyl-benzofuran CAS No. 246230-86-4

3-Iodo-2-phenyl-benzofuran

Cat. No. B1624883
CAS RN: 246230-86-4
M. Wt: 320.12 g/mol
InChI Key: RYBYQJBZNPJMBB-UHFFFAOYSA-N
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Description

3-Iodo-2-phenyl-benzofuran is a chemical compound that is widely used in scientific research. It is a benzofuran derivative with a phenyl and iodo group attached to it. This compound has gained significant attention due to its unique properties and its potential applications in various fields of research.

Mechanism of Action

  • Biological Activity : Research indicates that benzofuran derivatives exhibit diverse biological activities, including anti-tumor , antibacterial , anti-oxidative , and anti-viral effects .
  • Drug Prospects : Some benzofuran compounds serve as potential natural drug lead compounds. For instance, a novel macrocyclic benzofuran derivative shows anti-hepatitis C virus activity .

8.

Future Directions

: Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27510-27540. DOI:10.1039/C9RA04917G

properties

IUPAC Name

3-iodo-2-phenyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IO/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBYQJBZNPJMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452784
Record name 3-iodo-2-phenyl-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2-phenyl-benzofuran

CAS RN

246230-86-4
Record name 3-iodo-2-phenyl-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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